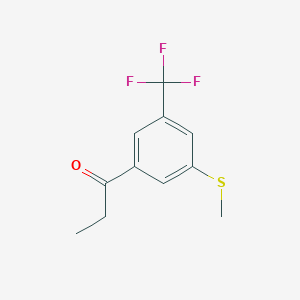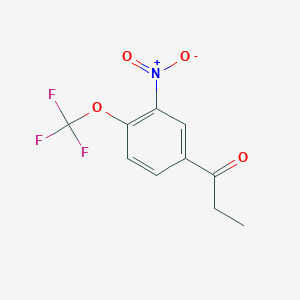
3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile is an organic compound with the molecular formula C11H5F2N3. It is characterized by the presence of both fluorine and nitrile functional groups, making it a compound of interest in various chemical and pharmaceutical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile typically involves the reaction of 3-fluorobenzonitrile with 5-fluoropyrimidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst, a base, and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products
Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.
Reduction Reactions: Products include primary amines.
Oxidation Reactions: Products include carboxylic acids.
Scientific Research Applications
3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, potentially leading to inhibitory or modulatory effects on their activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-(5-chloropyrimidin-2-yl)benzonitrile
- 3-Fluoro-2-(5-bromopyrimidin-2-yl)benzonitrile
- 3-Fluoro-2-(5-methylpyrimidin-2-yl)benzonitrile
Uniqueness
3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications .
Properties
CAS No. |
2007919-91-5 |
|---|---|
Molecular Formula |
C11H5F2N3 |
Molecular Weight |
217.17 g/mol |
IUPAC Name |
3-fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile |
InChI |
InChI=1S/C11H5F2N3/c12-8-5-15-11(16-6-8)10-7(4-14)2-1-3-9(10)13/h1-3,5-6H |
InChI Key |
LLUAYGPNATWQFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC=C(C=N2)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















